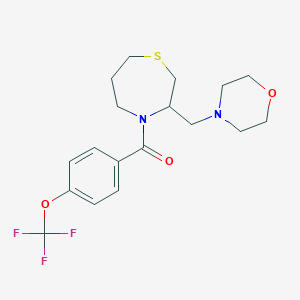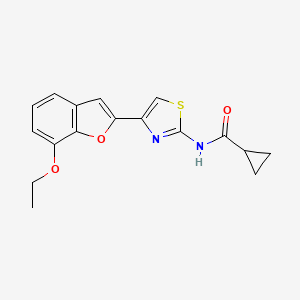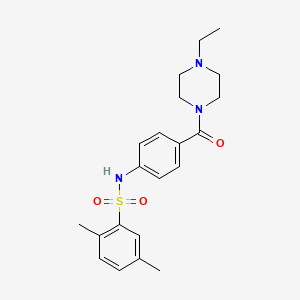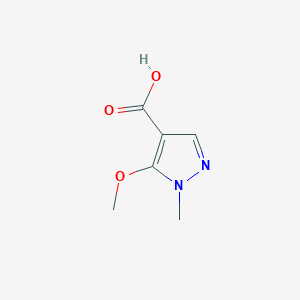
(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a morpholinomethyl group, which is a morpholine ring attached to a methylene (-CH2-) group. It also contains a 1,4-thiazepan-4-yl group, which is a seven-membered ring containing one nitrogen and one sulfur atom. The phenylmethanone group indicates the presence of a benzene ring attached to a ketone group. The trifluoromethoxy group (-OCF3) is an ether group where the hydrogen atom in the methoxy group is replaced by three fluorine atoms .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research on similar compounds, such as 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, has demonstrated distinct inhibition on the proliferation of various cancer cell lines, including A549 (lung carcinoma), BGC-823 (gastric carcinoma), and HepG-2 (hepatocellular carcinoma) (Zhi-hua Tang & W. Fu, 2018). This suggests potential antitumor applications for related compounds.
Organic Light-Emitting Diodes (OLEDs)
Compounds based on aryl(6-arylpyridin-3-yl)methanone ligands have been synthesized and characterized for their use in OLEDs. These compounds, when employed as dopants in multilayer devices, have shown efficient red emission, indicating their potential for enhancing OLED technology (H. Kang et al., 2011).
Imaging Agents for Parkinson's Disease
The synthesis of HG-10-102-01, a compound with a morpholino moiety, has been explored for its potential as a PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. This research demonstrates the relevance of morpholino-containing compounds in developing diagnostic tools for neurological conditions (Min Wang et al., 2017).
Thermodynamic and Solubility Studies
Investigations into the solubility and thermodynamic properties of related compounds, such as 4-(4-Aminophenyl)-3-morpholinone, have provided valuable data on their behavior in various solvents. These studies can inform the development of pharmaceutical formulations and chemical processing techniques (Wenge Yang et al., 2016).
Propiedades
IUPAC Name |
[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3S/c19-18(20,21)26-16-4-2-14(3-5-16)17(24)23-6-1-11-27-13-15(23)12-22-7-9-25-10-8-22/h2-5,15H,1,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOLNZBFKBOEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)

![1-Benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2371637.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)
![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)
![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)

